Cas no 2171839-41-9 (5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine 化学的及び物理的性質
名前と識別子
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- 5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- EN300-1478167
- 2171839-41-9
-
- インチ: 1S/C12H15N5/c1-17-12(7-15-16-17)9-2-3-11(13)10-6-14-5-4-8(9)10/h2-3,7,14H,4-6,13H2,1H3
- InChIKey: CTOLOACSWUBQTA-UHFFFAOYSA-N
- SMILES: N1CC2C(=CC=C(C3=CN=NN3C)C=2CC1)N
計算された属性
- 精确分子量: 229.13274550g/mol
- 同位素质量: 229.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8Ų
- XLogP3: 0.1
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478167-50mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 50mg |
$1056.0 | 2023-09-28 | ||
Enamine | EN300-1478167-5000mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 5000mg |
$3645.0 | 2023-09-28 | ||
Enamine | EN300-1478167-100mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 100mg |
$1106.0 | 2023-09-28 | ||
Enamine | EN300-1478167-10000mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 10000mg |
$5405.0 | 2023-09-28 | ||
Enamine | EN300-1478167-1.0g |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1478167-500mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 500mg |
$1207.0 | 2023-09-28 | ||
Enamine | EN300-1478167-2500mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 2500mg |
$2464.0 | 2023-09-28 | ||
Enamine | EN300-1478167-250mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 250mg |
$1156.0 | 2023-09-28 | ||
Enamine | EN300-1478167-1000mg |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2171839-41-9 | 1000mg |
$1256.0 | 2023-09-28 |
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amineに関する追加情報
5-(1-Methyl-1H-1,2,3-Triazol-5-Yl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine: A Comprehensive Overview
The compound 5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine, identified by the CAS number 2171839-41-9, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of tetrahydroisoquinoline with a substituted triazole group at position 5 and an amine group at position 8. Its unique structure endows it with potential applications in drug discovery and material science.
Recent studies have highlighted the importance of heterocyclic compounds like 5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin in medicinal chemistry. The triazole moiety is known for its ability to form hydrogen bonds and participate in π-interactions, which are crucial for drug-target binding. This property makes the compound a promising candidate for designing bioactive molecules with enhanced pharmacokinetic profiles.
The synthesis of 5-(1-methyl-1H-1,2,3-triazol-substituted tetrahydroisoquinoline derivatives has been optimized through various methodologies. One notable approach involves the use of click chemistry principles to introduce the triazole group efficiently. This method not only enhances the yield but also ensures high purity of the final product.
In terms of biological activity, preliminary assays have demonstrated that this compound exhibits moderate inhibitory effects on certain enzyme targets. Researchers are currently exploring its potential as a lead compound for developing treatments against neurodegenerative diseases and inflammatory conditions. The presence of the amine group at position 8 further modulates its pharmacological properties by influencing solubility and bioavailability.
The structural versatility of this compound also makes it a valuable building block in combinatorial chemistry. By modifying substituents on both the isoquinoline and triazole rings, chemists can generate a library of analogs for high-throughput screening. This approach is expected to accelerate the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
From a synthetic perspective, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This advancement underscores the importance of modern synthetic techniques in advancing research on complex molecules like 5-(1-methyl-substituted isoquinolines.
In conclusion, the compound 5-(1-methyl-triazol-substituted tetrahydroisoquinoline represents a fascinating area of study with broad implications for drug development and chemical innovation. As research continues to uncover its full potential, this molecule stands as a testament to the power of heterocyclic chemistry in addressing pressing medical challenges.
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